molecular formula C16H17FN2O3S2 B2510270 1-(2-Fluorophenyl)-4-[(2-thienylsulfonyl)acetyl]piperazine CAS No. 1021079-33-3

1-(2-Fluorophenyl)-4-[(2-thienylsulfonyl)acetyl]piperazine

Cat. No. B2510270
CAS RN: 1021079-33-3
M. Wt: 368.44
InChI Key: LFFZREDXLQFMCA-UHFFFAOYSA-N
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Description

“1-(2-Fluorophenyl)-4-[(2-thienylsulfonyl)acetyl]piperazine” is a chemical compound with the molecular formula C16H17FN2O3S2. It is a derivative of 1-(2-Fluorophenyl)piperazine, which has the molecular formula C10H13FN2 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(2-Fluorophenyl)piperazine, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-(2-Fluorophenyl)piperazine, a related compound, has been analyzed and its molecular weight is 180.22 g/mol . The molecular weight of “this compound” is 326.409 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Fluorophenyl)piperazine, a related compound, have been analyzed. It has a molecular weight of 180.22 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .

Scientific Research Applications

Synthesis and Antibacterial Activities

Research on derivatives of piperazine compounds, including those structurally related to 1-(2-Fluorophenyl)-4-[(2-thienylsulfonyl)acetyl]piperazine, has highlighted their potential in the field of antibacterial activities. A study involved the design and synthesis of novel piperazine derivatives, revealing that certain compounds exhibited significant antibacterial properties against various pathogens. The study underscores the importance of piperazine derivatives in developing new antibacterial agents, offering insights into optimizing such compounds for enhanced efficacy (Wu Qi, 2014).

Catalysis in Drug Synthesis

Flunarizine, a known drug for treating migraines and other conditions, shares a similar chemical framework with the piperazine derivative . Research into its synthesis demonstrates the role of piperazine structures in facilitating drug synthesis through metal-catalyzed reactions. This insight into the synthesis process of flunarizine could inspire methodologies for synthesizing related piperazine compounds, potentially streamlining the production of new pharmaceuticals (R. N. Shakhmaev, A. Sunagatullina, & V. Zorin, 2016).

Pharmaceutical Development

The exploration of piperazine derivatives extends into the development of pharmaceuticals for various medical conditions. One notable example is the development of GSK962040, a motilin receptor agonist, showcasing the potential of piperazine derivatives in creating novel treatments for gastrointestinal disorders. This study emphasizes the versatility of piperazine compounds in pharmaceutical research, highlighting their potential in addressing a wide range of therapeutic areas (S. Westaway et al., 2009).

Herbicide and Plant Growth Regulation

Piperazine derivatives also find applications in agriculture, as demonstrated by research into their herbicidal activity and potential as plant growth regulators. Compounds synthesized from piperazine and aryl(thio)carbamoyl groups were evaluated for their effects on wheat, showing promising results as herbicides and cytokinin mimics. This research opens avenues for the development of new agricultural chemicals based on piperazine structures (G. Stoilkova, P. Yonova, & K. Ananieva, 2014).

Radiopharmaceutical Applications

In the field of radiopharmaceuticals, piperazine derivatives like GBR 12909 have been utilized in the synthesis of dopamine reuptake inhibitors labeled with fluorine-18. Such compounds are instrumental in studying and imaging the dopamine system in the brain, contributing significantly to neurological research and the diagnosis of disorders (M. Haka & M. Kilbourn, 1990).

Safety and Hazards

The safety data sheet for 1-(2-Fluorophenyl)piperazine, a related compound, indicates that it is considered hazardous. It may cause severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin .

properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-thiophen-2-ylsulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S2/c17-13-4-1-2-5-14(13)18-7-9-19(10-8-18)15(20)12-24(21,22)16-6-3-11-23-16/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFZREDXLQFMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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